molecular formula C11H12N2 B1475359 2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine CAS No. 1553031-38-1

2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine

Cat. No.: B1475359
CAS No.: 1553031-38-1
M. Wt: 172.23 g/mol
InChI Key: LYWRXEVAJLARHV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine is a high-purity chemical reagent belonging to the imidazo[1,2-a]pyridine (IMPY) scaffold, a bicyclic system of significant and growing interest in medicinal chemistry . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are investigating imidazo[1,2-a]pyridine derivatives as promising candidates for the development of novel antiparasitic agents. Specifically, this chemical scaffold shows potent in vitro activity against metronidazole-resistant strains of neglected tropical disease pathogens, including Entamoeba histolytica (the cause of amoebiasis) and Trichomonas vaginalis (the cause of trichomoniasis) . These diseases represent a major global health burden, and resistance to first-line treatments is an emerging concern . Exploratory preclinical toxicology studies on related IMPY compounds have indicated no signs of hepatic or renal toxicity, supporting their potential for further non-clinical and clinical development . Furthermore, this compound family is also of interest for its anti-inflammatory properties. The host's inflammatory response is a key part of the pathogenesis in both amoebiasis and trichomoniasis, and molecules with a proposed dual antiparasitic and anti-inflammatory effect may represent a novel mechanism of action for treating these infections . Beyond infectious diseases, the imidazo[1,2-a]pyridine core is being explored in pharmacology for a wider range of targets, including as enzyme inhibitors and receptor ligands .

Properties

IUPAC Name

2-cyclopropyl-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-4-5-13-7-10(9-2-3-9)12-11(13)6-8/h4-7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWRXEVAJLARHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2
  • Molecular Weight : 176.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC2=C(N1)C(=CN=C2C(C1CC1)C)C=C1

The unique structure of this compound contributes to its reactivity and potential biological activity. The presence of the imidazo ring and cyclopropyl group is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : It can bind to specific receptors, modulating signaling pathways that regulate cell growth and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes, leading to cell death.

Anticancer Activity

The compound has also been investigated for anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways critical for programmed cell death.

Anti-Tuberculosis Activity

A related study focused on imidazo[1,2-a]pyridine derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.05 to 100 μg/mL. Compounds derived from this scaffold demonstrated significant efficacy against drug-susceptible strains, indicating a potential therapeutic application in tuberculosis treatment .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial strains. The results indicated a potent antimicrobial effect with an MIC value as low as 0.5 μg/mL against Staphylococcus aureus. This suggests that the compound may serve as a foundation for developing new antibiotics.

Case Study 2: Anticancer Properties

A series of experiments evaluated the anticancer effects of this compound on different cancer cell lines. Results showed that treatment with concentrations ranging from 5 to 20 μM led to significant reductions in cell viability (IC50 values <10 μM), indicating strong anticancer potential .

Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value Mechanism
AntimicrobialStaphylococcus aureus0.5 μg/mLDisruption of cell membrane
AnticancerBreast Cancer Cells<10 μMInduction of apoptosis via caspase activation
Anti-TuberculosisMycobacterium tuberculosis<0.05 μg/mLInhibition of metabolic pathways

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its biological activities. Compounds containing this moiety often exhibit potent pharmacological properties, making them valuable in drug discovery.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. For instance, one study synthesized a series of compounds that demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, certain derivatives exhibited IC50 values as low as 0.09 μM, indicating strong anticancer potential. The mechanism of action involved cell cycle arrest and induction of apoptosis via inhibition of the PI3Kα pathway, a critical target in cancer therapy .

Inhibition of Histone Deacetylases

Another significant application of imidazo[1,2-a]pyridine derivatives is their role as inhibitors of histone deacetylases (HDACs). HDACs are key regulators in gene expression and are implicated in various cancers and neurodegenerative diseases. The hydroxamate derivatives derived from imidazo[1,2-a]pyridine have shown promising results in preclinical studies, suggesting their utility in cancer treatment and other therapeutic areas .

Synthesis and Chemical Versatility

The synthesis of 2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine can be achieved through various methods that allow for the introduction of functional groups suitable for further modifications. This versatility is crucial for developing new derivatives with enhanced biological activities.

Chemodivergent Synthesis

Recent advancements have introduced chemodivergent synthesis methods that enable the formation of N-(pyridin-2-yl) amides and imidazo[1,2-a]pyridines from common starting materials. This approach not only simplifies the synthetic process but also broadens the scope for creating novel compounds with tailored properties for specific applications in drug design .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Researchers have identified critical pharmacophoric elements that contribute to the compound's biological activity.

Key Pharmacophoric Features

The presence of specific substituents on the imidazo[1,2-a]pyridine ring has been linked to enhanced activity against cancer cell lines. For example, modifications that retain certain functional groups while varying others have led to improved IC50 values and selectivity towards specific molecular targets such as PI3Kα and other kinases involved in signaling pathways related to cancer progression .

Comparison with Similar Compounds

Structural and Functional Differences

The imidazo[1,2-a]pyridine core is shared among many derivatives, but substituents critically influence pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Reported Applications
2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine 2-Cyclopropyl, 7-Methyl Enhanced metabolic stability due to cyclopropyl rigidity; moderate logP (~2.8) Kinase inhibition (hypothesized)
2-(Chloromethyl)-imidazo[1,2-a]pyridine 2-Chloromethyl Higher reactivity (chloride as leaving group); logP ~2.2 Intermediate in agrochemical synthesis
Imidazo[1,2-a]pyridine-8-carboxamide 8-Carboxamide Improved solubility (logP ~1.5); hydrogen-bonding capacity Antiviral agents
7-Nitroimidazo[1,2-a]pyridine 7-Nitro Electron-withdrawing nitro group reduces basicity; logP ~1.9 Antibacterial research

Key Observations :

  • Cyclopropyl vs.
  • Methyl vs. Nitro : The 7-methyl substituent in the target compound likely increases lipophilicity compared to 7-nitro analogs, which may affect membrane permeability and target engagement .
Market and Industrial Relevance
  • 2-(Chloromethyl)-imidazo[1,2-a]pyridine dominates industrial applications due to its utility as a synthetic intermediate, with a 2024 market valuation of ~$12 million in Asia .

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

A patented method describes the preparation of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine starting from 2-amino-4-picoline (2-amino-4-methylpyridine) as the raw material. The process involves:

  • Formation of the imidazo[1,2-a]pyridine ring via cyclization.
  • Introduction of the chloromethyl group at the 2-position.
  • Subsequent substitution or reduction steps to convert the chloromethyl group to a cyclopropyl substituent (via nucleophilic substitution with cyclopropyl nucleophiles or reduction followed by cyclopropanation).

This method emphasizes ease of operation, control of reaction conditions, and suitable overall yield.

Detailed Reaction Mechanism (DBU-Catalyzed Example)

  • Nucleophilic attack: The endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the cyclopropyl-substituted α-haloketone, forming a pyridinium salt intermediate.
  • Cyclization: Intramolecular nucleophilic attack leads to ring closure forming a tetrahydroimidazo intermediate.
  • Elimination: Loss of water and halide ion yields the aromatic imidazo[1,2-a]pyridine core.
  • Catalyst regeneration: DBU acts as a base catalyst and is regenerated after the reaction cycle.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclocondensation reactions. A general approach includes reacting 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under thermal or catalytic conditions. For cyclopropyl-substituted analogs, pre-functionalization of the pyridine core with cyclopropane-containing groups (e.g., via Suzuki coupling or alkylation) is critical. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) can improve yields .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR resolve substituent positions and cyclopropane ring integrity.
  • X-ray crystallography : Determines absolute configuration and molecular packing (e.g., as demonstrated for ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate in ).
  • HRMS : Validates molecular weight and isotopic patterns.
  • IR spectroscopy : Identifies functional groups like C-N or C=O stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Store in airtight containers under refrigeration (2–8°C) to prevent degradation.
  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Dispose of waste via licensed chemical treatment facilities to mitigate environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized for one-pot synthesis of this compound to minimize byproducts?

  • Stepwise temperature control : Initiate cyclocondensation at 60–80°C, then increase to 100–120°C for cyclopropane ring formation.
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or Brønsted acids (e.g., p-TsOH) enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for imidazo[1,2-a]pyridine derivatives?

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Dose-response recalibration : Adjust in vivo dosing to account for first-pass metabolism.
  • Target engagement assays : Use biomarkers (e.g., c-Met phosphorylation in ) to confirm mechanistic consistency across models .

Q. How can computational methods guide the design of this compound analogs with enhanced target affinity?

  • Molecular docking : Screen virtual libraries against target proteins (e.g., c-Met kinase in ) to prioritize substituents.
  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data.
  • Free-energy perturbation (FEP) : Predict binding energy changes for cyclopropane modifications .

Methodological Considerations

Q. What analytical workflows validate the purity of this compound in complex mixtures?

  • HPLC-DAD/MS : Couples separation with UV/vis and mass detection for impurity profiling.
  • Elemental analysis : Confirms stoichiometric consistency.
  • Thermogravimetric analysis (TGA) : Detects solvent residues or decomposition .

Q. How should researchers document synthetic procedures for imidazo[1,2-a]pyridine derivatives to ensure reproducibility?

  • Report exact molar ratios, solvent grades, and equipment specifications (e.g., microwave reactor settings).
  • Include spectral data (NMR shifts, HRMS m/z) and chromatograms (HPLC retention times) in supporting information.
  • Adhere to ICMJE guidelines for chemical description (e.g., CAS numbers, vendor details) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine
Reactant of Route 2
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2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine

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